molecular formula C3H2N3NaO2S B2644365 Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate CAS No. 2126160-80-1

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2644365
CAS No.: 2126160-80-1
M. Wt: 167.12
InChI Key: GMWRGOAAGYPINJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-amino-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with sodium hydroxide. This reaction is carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions, with careful control of temperature and pH to avoid decomposition of the compound .

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, and various substituted thiadiazole derivatives. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium 5-amino-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. In cancer cells, it induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with multiple targets makes it a promising candidate for drug development .

Properties

IUPAC Name

sodium;5-amino-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2S.Na/c4-3-6-5-1(9-3)2(7)8;/h(H2,4,6)(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWRGOAAGYPINJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)N)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N3NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126160-80-1
Record name sodium 5-amino-1,3,4-thiadiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.